molecular formula C20H25N3O3 B2470376 N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898462-20-9

N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2470376
CAS RN: 898462-20-9
M. Wt: 355.438
InChI Key: RVCZCVRSAAZTJM-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.438. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide and related compounds exhibit a wide range of biological activities. For instance, compounds within this class have been explored for their potential as anticonvulsant, anticancer, and antimitotic agents. The design and synthesis of these compounds often involve innovative synthetic strategies that highlight their significance in drug discovery and development. For example, certain tetracyclic indole derivatives have shown promising anticonvulsant activity, indicating the therapeutic potential of these molecules in treating neurological disorders (Stanton & Ackerman, 1983).

Organic Synthesis Applications

The development of new synthetic methodologies for constructing the complex molecular architecture of this compound and analogs is a significant area of research. A notable example includes the catalyst-free synthesis approach for pyrrolo[1,2-a]quinoline derivatives, showcasing the evolution of environmentally benign processes in organic synthesis. This method highlights the efficiency and sustainability of producing such compounds without the need for catalysts, making it a valuable addition to medicinal chemistry (Wu et al., 2017).

Pharmacological Applications

The exploration of this compound derivatives in pharmacology reveals their potential as multifunctional drug candidates for treating various disorders. These compounds have been evaluated for their anticancer properties, demonstrating the versatility and therapeutic promise of this chemical class. High-pressure synthetic methodologies have facilitated the development of novel derivatives with significant anticancer activity, underscoring the potential of these compounds in oncology research (Behbehani et al., 2020).

properties

IUPAC Name

N-cycloheptyl-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c24-17-8-7-13-11-16(12-14-9-10-23(17)18(13)14)22-20(26)19(25)21-15-5-3-1-2-4-6-15/h11-12,15H,1-10H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCZCVRSAAZTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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